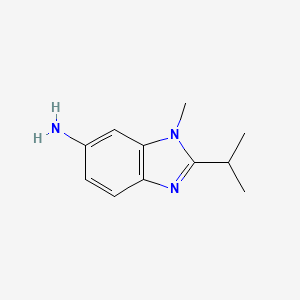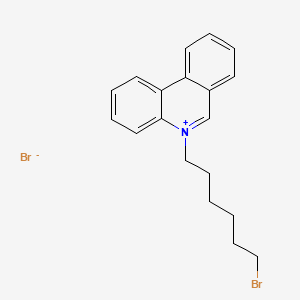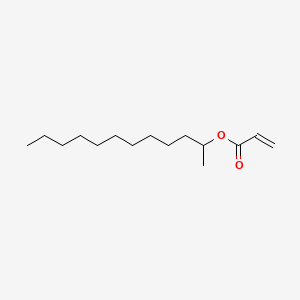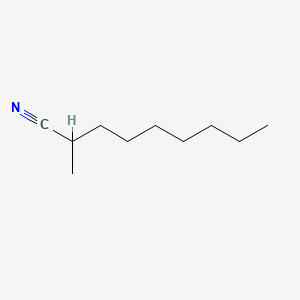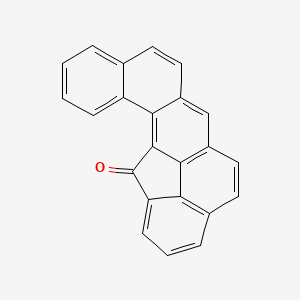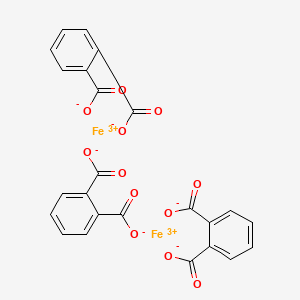
iron(3+);phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Iron(3+);phthalate can be synthesized through the reaction of ferric chloride (FeCl3) with sodium phthalate (Na2C8H4O4) in an aqueous solution. The reaction typically occurs under mild conditions, with the formation of a precipitate that is then filtered and dried. The general reaction is as follows:
FeCl3+Na2C8H4O4→Fe(C8H4O4)+2NaCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as mixing, reaction, precipitation, filtration, and drying. The use of automated systems and controlled environments ensures consistency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(3+);phthalate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, where it can be reduced to iron(2+) or oxidized further under specific conditions.
Substitution Reactions: The phthalate ligands can be substituted by other ligands in the presence of suitable reagents.
Complexation Reactions: this compound can form complexes with other metal ions or organic molecules.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride (NaBH4) for reduction reactions, and various ligands such as ethylenediamine for substitution and complexation reactions. The reactions typically occur under controlled pH and temperature conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of this compound with sodium borohydride may yield iron(2+);phthalate, while substitution reactions can produce a variety of iron complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Iron(3+);phthalate has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biology: Studied for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
Wirkmechanismus
The mechanism of action of iron(3+);phthalate involves its ability to coordinate with various molecules and ions. The iron center can interact with electron-rich sites, facilitating redox reactions and complex formation. In biological systems, this compound can participate in iron transport and storage processes, interacting with proteins and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to iron(3+);phthalate include:
Iron(2+);phthalate: A similar coordination compound with iron in the +2 oxidation state.
Copper(2+);phthalate: A coordination compound with copper ions and phthalate ligands.
Zinc(2+);phthalate: A coordination compound with zinc ions and phthalate ligands.
Uniqueness
This compound is unique due to the +3 oxidation state of the iron center, which imparts distinct redox properties and coordination chemistry. This makes it particularly useful in catalytic applications and in studies related to iron metabolism.
Eigenschaften
CAS-Nummer |
52118-12-4 |
|---|---|
Molekularformel |
C24H12Fe2O12 |
Molekulargewicht |
604.0 g/mol |
IUPAC-Name |
iron(3+);phthalate |
InChI |
InChI=1S/3C8H6O4.2Fe/c3*9-7(10)5-3-1-2-4-6(5)8(11)12;;/h3*1-4H,(H,9,10)(H,11,12);;/q;;;2*+3/p-6 |
InChI-Schlüssel |
TZUOAFAFVLCVOL-UHFFFAOYSA-H |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-].[Fe+3].[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-6-methyl-, 1,1-dimethylethyl ester](/img/structure/B12641236.png)
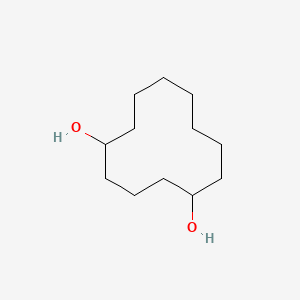
![5-((2-(Benzo[d][1,3]dioxol-5-yl)ethyl)sulfonyl)-1-phenyl-1H-tetrazole](/img/structure/B12641251.png)
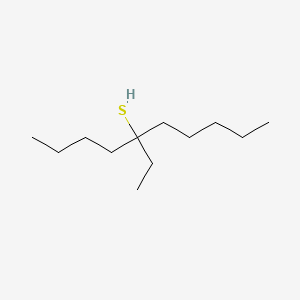

![5-(3,5-Dimethylpyrazol-1-yl)-12,12-dimethyl-3-(3-methylbutylsulfanyl)-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B12641264.png)
![2-[(4-arsorosophenyl)methylamino]acetamide;hydrochloride](/img/structure/B12641272.png)
![1,3-Benzenediol, 4-[1-propyl-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B12641285.png)
